molecular formula C12H14N2O3S B7529504 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole

3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole

Cat. No. B7529504
M. Wt: 266.32 g/mol
InChI Key: BDAGQDZLPFQTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in various biological processes such as inflammation, cell proliferation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole can modulate various biochemical and physiological processes in cells and organisms. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which may have potential therapeutic applications in inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may have potential anti-cancer applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds that may have similar activities.

Future Directions

There are several future directions for research on 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify specific targets that it may interact with. Another direction is to explore its potential applications in other fields such as neuroscience and environmental science. Additionally, research could focus on developing more cost-effective synthesis methods for this compound to make it more accessible for research and industrial applications.
Conclusion:
In conclusion, 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 5-methyl-1,2,4-oxadiazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage. In agriculture, it has been tested for its herbicidal and fungicidal activities.

properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-4-5-11(9(2)6-8)18(15,16)7-12-13-10(3)17-14-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGQDZLPFQTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.